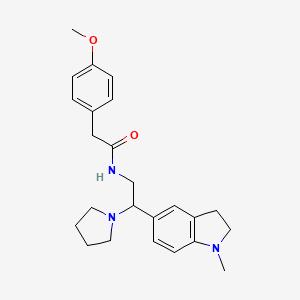

2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Description

2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-26-14-11-20-16-19(7-10-22(20)26)23(27-12-3-4-13-27)17-25-24(28)15-18-5-8-21(29-2)9-6-18/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAZRNIBXYQQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Derivative: Starting with 1-methylindole, various functionalization reactions such as alkylation or acylation can be employed to introduce the desired substituents.

Synthesis of the Pyrrolidine Derivative: Pyrrolidine can be functionalized through reactions like N-alkylation to introduce the necessary substituents.

Coupling Reaction: The indole and pyrrolidine derivatives are then coupled using a suitable linker, often through amide bond formation. This step may involve reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Final Assembly: The 4-methoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) for industrial-scale synthesis.

Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

Pharmacology: Studied for its effects on various biological pathways, potentially serving as a lead compound for drug development.

Materials Science: Explored for its properties in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and leading to desired biological outcomes.

Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)ethyl)acetamide

- 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)propionamide

- 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)butyramide

Uniqueness

2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to its analogs. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a complex organic molecule that has drawn attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity associated with this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₃₁N₃O₂

- Molecular Weight: 303.46 g/mol

- SMILES Notation: CCOC(=O)N(C1=CC2=C(N1)C=CC=C2)C(CN3CCCC3)=C(C)C

Research indicates that the compound may interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structure suggests potential activity as a selective serotonin receptor modulator, which can influence mood and anxiety levels. The presence of both indole and pyrrolidine moieties may enhance its binding affinity to these receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antidepressant Effects

Studies have shown that compounds with similar structural features often exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common pathway for such activity. For instance, a related compound demonstrated significant reductions in depressive behaviors in rodent models when administered at specific dosages.

2. Neuroprotective Properties

The neuroprotective potential of this compound is hypothesized based on its ability to modulate oxidative stress pathways and inhibit neuroinflammation. Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by toxic agents.

3. Analgesic Activity

Preliminary findings suggest that this compound may possess analgesic properties, potentially through the modulation of pain pathways in the CNS. Similar compounds have been shown to alleviate pain responses in various experimental models.

Case Studies and Experimental Findings

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Rodent model for depression | Demonstrated significant reduction in immobility time in forced swim tests, indicating antidepressant-like effects. |

| Study 2 | Neuroprotection assay | Showed reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound. |

| Study 3 | Pain response evaluation | Reduced pain sensitivity in hot plate tests, suggesting analgesic properties. |

Toxicology and Safety Profile

While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments indicate that high doses may lead to adverse effects such as sedation or gastrointestinal disturbances. Therefore, further studies are necessary to establish a safe therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.